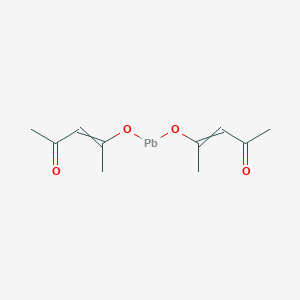
ビス(4-オキソペンタ-2-エン-2-イルオキシ)鉛
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a yellow crystalline solid that is soluble in organic solvents and has a molecular formula of C20H20O6Pb.
科学的研究の応用
Bis(4-oxopent-2-en-2-yloxy)lead has diverse applications in scientific research, including:
Catalytic Reactions: It serves as a catalyst in various organic reactions, enhancing reaction rates and selectivity.
Material Synthesis: The compound is used in the synthesis of advanced materials, including polymers and nanomaterials.
Nanoparticle Formation: It plays a role in the formation of lead-based nanoparticles, which have applications in electronics and photonics.
Biological Studies: Researchers explore its potential biological activities, including its effects on cellular processes and potential therapeutic applications.
準備方法
The synthesis of Bis(4-oxopent-2-en-2-yloxy)lead typically involves the reaction of lead acetate with 4-oxopent-2-en-2-ol in the presence of a suitable solvent. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high purity. Industrial production methods may involve scaling up this reaction using continuous flow reactors to achieve higher yields and efficiency.
化学反応の分析
Bis(4-oxopent-2-en-2-yloxy)lead undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of lead oxides and other by-products.
Reduction: Reduction reactions can convert Bis(4-oxopent-2-en-2-yloxy)lead into lower oxidation state lead compounds.
Substitution: The compound can participate in substitution reactions where the lead atom is replaced by other metal atoms or groups. Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various metal halides for substitution.
作用機序
The mechanism by which Bis(4-oxopent-2-en-2-yloxy)lead exerts its effects involves interactions with molecular targets such as enzymes and cellular receptors. The compound can modulate various biochemical pathways, leading to changes in cellular functions. Detailed studies are required to elucidate the specific molecular targets and pathways involved in its action.
類似化合物との比較
Bis(4-oxopent-2-en-2-yloxy)lead can be compared with other organolead compounds such as:
Tetraethyllead: Used as an anti-knock agent in gasoline, but with significant environmental and health concerns.
Lead acetate: Commonly used in analytical chemistry and as a precursor for other lead compounds.
Lead oxide: Used in the production of lead-acid batteries and glass. The uniqueness of Bis(4-oxopent-2-en-2-yloxy)lead lies in its specific structure and properties, which enable its use in specialized applications such as catalysis and material synthesis.
特性
CAS番号 |
15282-88-9 |
|---|---|
分子式 |
C10H14O4Pb |
分子量 |
405 g/mol |
IUPAC名 |
lead(2+);pentane-2,4-dione |
InChI |
InChI=1S/2C5H7O2.Pb/c2*1-4(6)3-5(2)7;/h2*3H,1-2H3;/q2*-1;+2 |
InChIキー |
VJRBSSRKZYRKTG-UHFFFAOYSA-N |
SMILES |
CC(=CC(=O)C)O[Pb]OC(=CC(=O)C)C |
異性体SMILES |
C/C(=C/C(=O)C)/O[Pb]O/C(=C\C(=O)C)/C |
正規SMILES |
CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Pb+2] |
ピクトグラム |
Irritant; Health Hazard; Environmental Hazard |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















